Butanoyl fluoride

CAS No.: 461-53-0

Cat. No.: VC3876699

Molecular Formula: C4H7FO

Molecular Weight: 90.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 461-53-0 |

|---|---|

| Molecular Formula | C4H7FO |

| Molecular Weight | 90.1 g/mol |

| IUPAC Name | butanoyl fluoride |

| Standard InChI | InChI=1S/C4H7FO/c1-2-3-4(5)6/h2-3H2,1H3 |

| Standard InChI Key | GSJWYIDMIRQHMV-UHFFFAOYSA-N |

| SMILES | CCCC(=O)F |

| Canonical SMILES | CCCC(=O)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

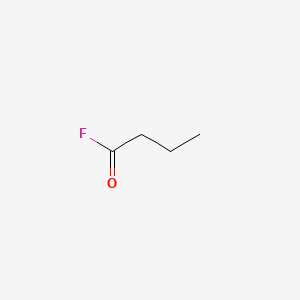

Butanoyl fluoride, systematically named butanoyl fluoride or butyryl fluoride, consists of a four-carbon alkyl chain (butanoyl group) bonded to a fluorine atom via a carbonyl group. Its linear structure is represented by the canonical SMILES notation O=C(F)CCC, reflecting the sequence of atoms: a carbonyl group (C=O) linked to fluorine and a propyl chain . The InChIKey GSJWYIDMIRQHMV-UHFFFAOYSA-N uniquely encodes its stereochemical and electronic configuration, distinguishing it from isomerie forms .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇FO | |

| Molecular Mass | 90.10 g/mol | |

| Boiling Point | 69 °C | |

| Density (at 11 °C) | 0.944 g/cm³ | |

| CAS Registry Number | 461-53-0 | |

| SMILES | CCC(CC(=O)F) |

Spectroscopic and Computational Data

Quantum mechanical calculations and experimental spectra reveal distinct vibrational modes associated with the C=O and C-F bonds. Fourier-transform infrared (FTIR) spectroscopy typically shows a strong absorption band near 1,850 cm⁻¹ for the carbonyl group and a peak at 1,100 cm⁻¹ corresponding to the C-F stretch . Nuclear magnetic resonance (NMR) spectroscopy further confirms its structure: the fluorine atom induces deshielding effects, producing a characteristic ¹⁹F NMR signal at approximately -150 ppm relative to CFCl₃ .

Synthesis and Industrial Production

Emerging Enzymatic Approaches

Recent advances in biocatalysis have explored fluorinase enzymes for C-F bond formation, offering a greener alternative to traditional methods. While no studies directly report the enzymatic synthesis of butanoyl fluoride, related work on acyl fluorides demonstrates the potential of engineered P450 monooxygenases to catalyze fluorination reactions . For instance, Rhodococcus sp. strains have been shown to fluorinate carboxylic acids using diethylaminosulfur trifluoride (DAST) as a fluorine donor, achieving regioselectivities up to 100% in some cases . Adapting such systems to butyric acid could enable sustainable production, though scalability remains a challenge.

Reactivity and Functional Applications

Acylation Reactions

Future Directions and Research Gaps

While butanoyl fluoride’s synthetic utility is well-established, opportunities exist to optimize its production via biocatalytic routes and expand its applications in materials science. For instance, fluorinated polymers derived from acyl fluorides exhibit enhanced thermal stability, suggesting potential use in high-performance coatings . Additionally, computational modeling of fluorinase enzymes could unlock tailored catalysts for asymmetric fluorination, addressing current limitations in enantioselective synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume